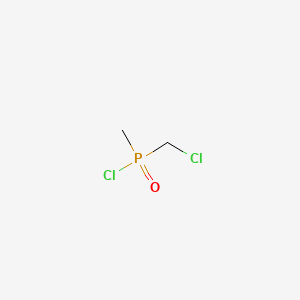
3-Cloro-2,6-dietilanilina
Descripción general
Descripción
3-Chloro-2,6-diethylaniline is an organic compound with the molecular formula C10H14ClN. It is a derivative of aniline, where the hydrogen atoms at the 2 and 6 positions are replaced by ethyl groups, and the hydrogen atom at the 3 position is replaced by a chlorine atom. This compound is used in various chemical syntheses and has applications in different industrial processes .
Aplicaciones Científicas De Investigación
3-Chloro-2,6-diethylaniline is utilized in several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in pharmaceuticals.
Industry: Used in the production of polyurethanes, which are widely used due to their excellent performance characteristics
Mecanismo De Acción
Target of Action
It is known that this compound may be used in chemical synthesis .
Mode of Action
It is known that this compound can be used in chemical synthesis , suggesting that it may interact with other compounds to form new substances.
Biochemical Pathways
It is known that this compound can be used in chemical synthesis , indicating that it may play a role in various chemical reactions.
Pharmacokinetics
It is known that this compound is a liquid at room temperature, with a density of 1095 g/mL at 25 °C (lit) . This suggests that it may have certain solubility characteristics that could impact its bioavailability.
Result of Action
It is known that this compound can be used in chemical synthesis , suggesting that it may contribute to the formation of new substances at the molecular level.
Action Environment
It is known that this compound is light sensitive , suggesting that exposure to light may affect its stability and efficacy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 3-Chloro-2,6-diethylaniline involves the ethylation of m-chloroaniline. One method includes heating metal or its salt in aniline or alkylaniline to produce an aniline or alkylaniline metal complex catalyst. m-Chloroaniline is then added to this complex catalyst. Under conditions of 150°C-400°C and 10MPa-25MPa, ethylene is introduced, resulting in the formation of an ethylated complex. This complex undergoes a metathetical reaction with m-chloroaniline to yield 3-Chloro-2,6-diethylaniline .
Industrial Production Methods: Industrial production of 3-Chloro-2,6-diethylaniline follows similar synthetic routes but on a larger scale, ensuring the regeneration of the complex catalyst for continuous production .
Análisis De Reacciones Químicas
Types of Reactions: 3-Chloro-2,6-diethylaniline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: The nitro group can be reduced to an amine group.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.
Major Products: The major products formed depend on the type of reaction. For example, substitution reactions can yield various substituted anilines, while oxidation can produce quinones .
Comparación Con Compuestos Similares
- 2,6-Diethylaniline
- 4-Chloro-2,6-diethylaniline
- 3,5-Diethylaniline
Comparison: 3-Chloro-2,6-diethylaniline is unique due to the presence of both ethyl groups and a chlorine atom, which influence its chemical reactivity and physical properties. Compared to 2,6-diethylaniline, the chlorine atom in 3-Chloro-2,6-diethylaniline makes it more reactive in substitution reactions. Similarly, 4-Chloro-2,6-diethylaniline has the chlorine atom at a different position, affecting its reactivity and applications .
Propiedades
IUPAC Name |
3-chloro-2,6-diethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN/c1-3-7-5-6-9(11)8(4-2)10(7)12/h5-6H,3-4,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJBIPLKIGSVRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(C=C1)Cl)CC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344561 | |
| Record name | 3-Chloro-2,6-diethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67330-62-5 | |
| Record name | 3-Chloro-2,6-diethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-2,6-diethylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N,N'-Propane-1,3-diylbis[3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propionamide]](/img/structure/B1582675.png)


![3a,6a-Dihydrofuro[3,2-b]furan-3,6-diol](/img/structure/B1582681.png)






